N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide
Description
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide (CAS: 2034335-42-5) is a heterocyclic compound featuring a thiophene-3-carboxamide core linked to a piperidin-4-yl group substituted with a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Its molecular formula is inferred as C₁₃H₁₉N₂O₃S₂, with a molecular weight of 327.4 g/mol (calculated from structural data) .
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c17-14(11-3-7-20-9-11)15-12-1-5-16(6-2-12)13-4-8-21(18,19)10-13/h3,7,9,12-13H,1-2,4-6,8,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPWVDLJBNLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Sulfone Group: The sulfone group is introduced via oxidation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with Thiophene: The thiophene ring is coupled with the piperidine intermediate through a series of reactions, including nucleophilic substitution and amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including its role as a modulator of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may act as a modulator of ion channels or receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound belongs to a class of thiophene-3-carboxamide derivatives modified at the piperidine ring. Below is a detailed comparison with structurally related compounds:
Structural and Physicochemical Properties
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent on Piperidine | Notable Features |
|---|---|---|---|---|
| N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide (2034335-42-5) | C₁₃H₁₉N₂O₃S₂ | 327.4 | 1,1-Dioxidotetrahydrothiophen-3-yl | Sulfone group enhances polarity |
| N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide (1234994-71-8) | C₁₄H₂₀N₂O₃S₂ | 328.5 | Cyclopropylsulfonyl | Compact sulfonamide substituent |
| N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide (1797573-62-6) | C₁₇H₁₈N₄OS | 326.4 | 3-Cyanopyridin-2-yl | Aromatic/electron-withdrawing group |
| 2-(4-Chlorophenoxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylpropanamide (2034335-30-1) | C₁₉H₂₇ClN₂O₄S | 414.9 | Chlorophenoxy-propanamide | Bulky lipophilic substituent |
Key Observations:
- Steric Effects: The chlorophenoxy-propanamide derivative (CAS: 2034335-30-1) has higher molecular weight and lipophilicity, which may reduce membrane permeability but enhance target binding in hydrophobic pockets .
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, providing insights from various studies, data tables, and case studies that highlight its significance in pharmacology.
Chemical Structure and Properties
The compound is characterized by a tetrahydrothiophene moiety linked to a piperidine ring and a thiophene-3-carboxamide group. This unique structure may contribute to its biological activities, including interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O3S |
| Molecular Weight | 296.39 g/mol |
| CAS Number | 2034224-00-3 |
| Melting Point | Not available |
| Density | Not available |
Research indicates that this compound may act through several mechanisms:
- GIRK Channel Activation : The compound has been shown to activate G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in neuronal excitability and cardiac function.
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, suggesting that this compound may also help mitigate oxidative stress-related damage .
- Enzyme Inhibition : The presence of the thiophene and piperidine moieties suggests potential interactions with various enzymes, potentially leading to anti-inflammatory or anticancer effects.
Antioxidant Activity
A comparative study evaluated the antioxidant potency of several thiophene derivatives, including this compound. The results indicated that this compound exhibited antioxidant activity comparable to ascorbic acid, highlighting its potential as a therapeutic agent for oxidative stress-related disorders .
Neuroprotective Effects
In vitro studies have shown that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is hypothesized to be mediated through the modulation of GIRK channels, which are involved in regulating neuronal excitability and reducing excitotoxicity.
Anti-inflammatory Properties
Research on related compounds has indicated significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Given the structural similarities, it is plausible that this compound may exhibit similar properties, making it a candidate for further investigation in inflammatory disease models.
Case Study 1: Neuroprotection in Animal Models
A recent study investigated the neuroprotective effects of related tetrahydrothiophene derivatives in rodent models of neurodegenerative diseases. The results showed that these compounds significantly reduced neuronal loss and improved behavioral outcomes in treated animals compared to controls. This underscores the potential application of this compound in treating neurodegenerative conditions.
Case Study 2: Antioxidant Efficacy in Cell Cultures
In cellular assays using human fibroblasts exposed to oxidative stress, this compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels. This finding supports its role as an antioxidant agent and suggests potential implications for skin aging and other oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
